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Compound of Interest

Compound Name: Aurein 2.1

Cat. No.: B12373626 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aurein 2.1 is a 16-residue antimicrobial peptide (AMP) with the sequence

GLFDIVKKVVGALGSL-NH₂. As a membrane-active peptide, its biological function is

intrinsically linked to its three-dimensional structure when interacting with a lipid bilayer.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the

high-resolution structure of such peptides in membrane-mimetic environments, providing

crucial insights for structure-activity relationship (SAR) studies and the development of new

therapeutic agents.[1][2] These application notes provide detailed protocols for the sample

preparation, NMR data acquisition, and analysis workflow required to elucidate the structure of

Aurein 2.1.

Part 1: Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
Successful NMR structural analysis is critically dependent on the quality of the sample. For

membrane-active peptides like Aurein 2.1, it is essential to use a membrane-mimetic

environment, such as detergent micelles, to induce and stabilize its active conformation.

Dodecylphosphocholine (DPC) micelles are a commonly used and reliable model for this

purpose.[3][4]

Materials:

Synthesized and purified Aurein 2.1 peptide (lyophilized powder)
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Perdeuterated dodecylphosphocholine (DPC-d38)

Sodium phosphate monobasic (NaH₂PO₄) and dibasic (Na₂HPO₄)

Deuterium oxide (D₂O, 99.9%)

Ultrapure water (H₂O)

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

High-quality 5 mm NMR tubes

Procedure:

Prepare NMR Buffer (20 mM Phosphate Buffer, pH ~6.0):

Dissolve NaH₂PO₄ and Na₂HPO₄ in ultrapure water to a final concentration of 20 mM.

Adjust the pH to 6.0 using HCl or NaOH. This pH is chosen to ensure the lysine side

chains are protonated while minimizing amide proton exchange.

Prepare two versions of this buffer: one with 100% H₂O and another with 100% D₂O.

Calculate Required Reagent Quantities:

Peptide: For a final concentration of 1.0-2.0 mM in a 500 µL NMR sample, you will need

approximately 1.0-2.0 mg of Aurein 2.1 (MW ≈ 1668 g/mol ). Peptide samples often

require higher concentrations than larger proteins.[5]

DPC Micelles: A peptide-to-detergent molar ratio of 1:100 to 1:150 is recommended. For a

1.5 mM peptide sample, a DPC concentration of ~225 mM is appropriate.[3] This is well

above the critical micelle concentration (CMC) of DPC (~1 mM).[4]

Reconstitute Aurein 2.1 in DPC Micelles:

Weigh the required amount of lyophilized Aurein 2.1 peptide into a clean microcentrifuge

tube.
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In a separate tube, weigh the required amount of DPC-d38.

Prepare the final solvent by mixing the H₂O-based phosphate buffer and the D₂O-based

phosphate buffer to achieve a 90% H₂O / 10% D₂O ratio. The 10% D₂O is required for the

spectrometer's field-frequency lock.

Add a small amount of the 90:10 buffer to the DPC-d38 and vortex until fully dissolved.

Transfer the DPC solution to the tube containing the Aurein 2.1 peptide.

Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous

shaking to prevent excessive foaming.

Adjust the final volume to 500 µL with the 90:10 buffer.

Final Sample Preparation:

Verify the final pH of the sample and adjust carefully if necessary.

To remove any solid particles that can degrade spectral quality, filter the sample through a

small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5

mm NMR tube.[6]

The final sample height in the tube should be at least 4.5 cm to ensure it is within the

active detection volume of the NMR coil.[4]

Cap the NMR tube securely and label it clearly.

Protocol 2: NMR Data Acquisition
Data is typically acquired on a high-field NMR spectrometer (≥600 MHz) equipped with a

cryogenic probe to maximize sensitivity and resolution. All experiments should be performed at

a constant temperature, typically 298 K (25 °C).

1. 1D ¹H Spectrum:

Purpose: To assess sample quality, concentration, and proper folding. A well-folded peptide

in a micellar environment should exhibit good signal dispersion, particularly in the amide
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region (7.5-9.0 ppm).

Key Parameters:

Pulse Program: Standard 1D pulse-acquire (e.g., zg30).

Spectral Width: ~16 ppm.

Number of Scans: 16-64.

2. 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy):

Purpose: To identify coupled proton spin systems corresponding to individual amino acid

residues. Magnetization is transferred between all protons within a spin system, allowing for

the identification of, for example, all sidechain protons from a single Hα or HN peak.

Key Parameters:

Pulse Program: Phase-sensitive with water suppression (e.g., mlevphpp).

Mixing Time (Spin-lock): 60-80 ms. A longer mixing time allows magnetization to

propagate further through the spin system.

Data Points: 2048 (F2) x 512 (F1).

Number of Scans: 8-16 per increment.

3. 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):

Purpose: To identify protons that are close in space (< 5-6 Å), irrespective of their through-

bond connectivity. This is the primary experiment for generating the distance restraints

needed for 3D structure calculation.

Key Parameters:

Pulse Program: Phase-sensitive with water suppression (e.g., noesyesgpph).

Mixing Time: 100-200 ms. This duration is crucial for observing NOEs without significant

spin diffusion.
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Data Points: 2048 (F2) x 512 (F1).

Number of Scans: 16-32 per increment.

4. 2D ¹H-¹H DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy):

Purpose: To identify protons that are scalar-coupled (typically through 2-3 bonds). DQF-

COSY provides cleaner spectra than standard COSY, with reduced diagonal peak intensity

and improved lineshapes, which helps in resolving cross-peaks near the diagonal. It is also

useful for measuring J-coupling constants.

Key Parameters:

Pulse Program: Phase-sensitive DQF-COSY (e.g., dqfcosygpph).

Data Points: 2048 (F2) x 512 (F1).

Number of Scans: 8-16 per increment.

Part 2: Data Analysis & Structure Determination
Workflow
The process of converting raw NMR data into a 3D structure is a multi-step pipeline. It begins

with data processing, followed by resonance assignment, the generation of structural restraints,

and finally, the calculation and validation of an ensemble of 3D structures.
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NMR Structure Determination Workflow for Aurein 2.1

1. Sample Preparation

2. NMR Data Acquisition

3. Data Processing & Analysis

4. Structure Calculation & Validation

Peptide Synthesis
& Purification

Reconstitution in
DPC-d38 Micelles

1D ¹H Spectrum

2D TOCSY, NOESY,
DQF-COSY

Fourier Transform & Phasing

Sequential Resonance
Assignment

NOE Cross-Peak
Assignment & Integration

Generate Structural Restraints
(Distance & Dihedral)

3D Structure Calculation
(Simulated Annealing)

Structure Refinement

Ensemble Validation
(e.g., PROCHECK)

Click to download full resolution via product page

Caption: Workflow for Aurein 2.1 structure determination by NMR.
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Part 3: Data Presentation
The following tables serve as templates for organizing the quantitative data derived from the

NMR spectra. Accurate and systematic tabulation of this data is fundamental for the

subsequent structure calculation.

Table 1: ¹H Chemical Shift Assignments for Aurein 2.1
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard

(e.g., DSS or TSP). This table should be populated with experimental data.

Residue HN Hα Hβ Hγ Hδ Other

Gly 1

Leu 2 Hδ (2)

Phe 3 Ring

Asp 4

Ile 5 Hγ2, Hδ1

Val 6 Hγ (2)

Lys 7 Hε

Lys 8 Hε

Val 9 Hγ (2)

Val 10 Hγ (2)

Gly 11

Ala 12

Leu 13 Hδ (2)

Gly 14

Ser 15

Leu 16 Hδ (2)
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Table 2: NOE-Derived Interproton Distance Restraints
Note: NOE cross-peaks from the NOESY spectrum are classified by intensity and converted

into upper distance limits for structure calculation. This is a partial template.

Proton 1 (Res i) Proton 2 (Res j) NOE Intensity
Upper Distance
Limit (Å)

HN (Leu 2) HN (Phe 3) Medium 3.5

Hα (Phe 3) HN (Asp 4) Strong 2.7

Hα (Asp 4) Hβ (Lys 7) Weak 5.0

Hβ (Ile 5) Hγ (Val 9) Weak 5.0

... ... ... ...

Classification of NOE Intensities:

Strong: 1.8 - 2.7 Å

Medium: 1.8 - 3.5 Å

Weak: 1.8 - 5.0 Å

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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